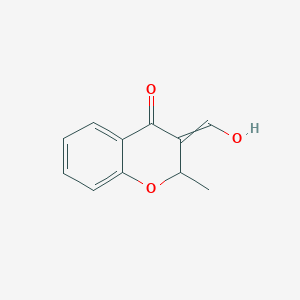
N,N-dimethyl-2-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C10H12N2O3 It is a derivative of acetamide, where the nitrogen atom is substituted with two methyl groups and the acetamide is further substituted with a 4-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dimethyl-2-(4-nitrophenyl)acetamide can be synthesized through several methods. One common method involves the acylation of 4-nitroaniline with acetic anhydride, followed by methylation using dimethyl sulfate or methyl iodide. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the methylation step .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as solvent extraction, crystallization, and purification through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form N,N-dimethyl-2-(4-aminophenyl)acetamide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N,N-dimethyl-2-(4-aminophenyl)acetamide.
Reduction: N,N-dimethyl-2-(4-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the dimethyl substitution on the nitrogen atom.
N-(2,4-dimethylphenyl)acetamide: Similar structure but has different substitution patterns on the phenyl ring.
4’-Methyl-2’-nitroacetanilide: Similar structure but with a methyl group on the phenyl ring .
Uniqueness
N,N-dimethyl-2-(4-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90405-67-7 |
|---|---|
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-11(2)10(13)7-8-3-5-9(6-4-8)12(14)15/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
UCQWVIYMRZFMBM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)
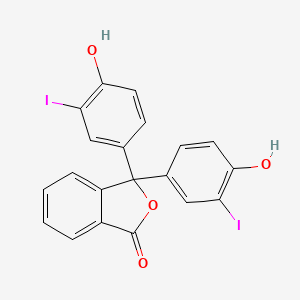

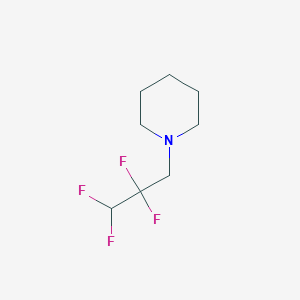
![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)

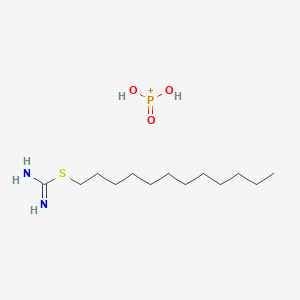
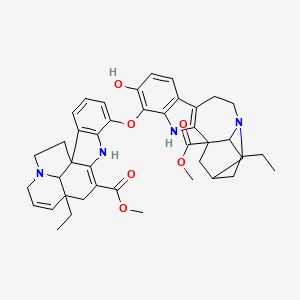

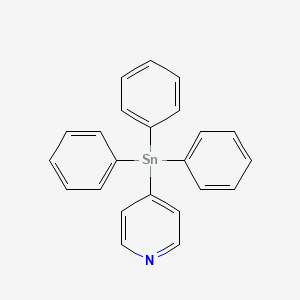

![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
